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Technical Support Center: GLPG3970
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of GLPG3970
in cellular assays.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GLPG3970?

GLPG3970 is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2

(SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated

protein kinase (AMPK) family.[1][2] The intended therapeutic approach is to modulate pro-

inflammatory and immunoregulatory pathways, making it a candidate for treating autoimmune

and inflammatory diseases.[1][3] Inhibition of SIK2/3 leads to a dual immunomodulatory effect:

the suppression of pro-inflammatory cytokines like TNFα and the enhancement of anti-

inflammatory cytokines such as IL-10.[1][4]

Q2: What are the known on-target and off-target activities of GLPG3970 from kinase

screening?

GLPG3970 was developed to be a dual SIK2/SIK3 inhibitor with high selectivity against SIK1 to

potentially avoid cardiovascular side effects associated with pan-SIK inhibition.[2][5] Its

selectivity was assessed against a broad panel of 372 kinases.[2]
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The primary off-target identified with an IC50 value below 1 µM was Receptor-Interacting

Protein Kinase 2 (RIPK2).[2] GLPG3970 is approximately 10-fold more potent on SIK2 and 20-

fold more potent on SIK3 than on RIPK2.[1][2] Since RIPK2 is also a target of interest for

inflammatory diseases, this off-target activity was not considered detrimental to its

development.[2]

Q3: My cellular assay is showing an unexpected phenotype after GLPG3970 treatment. How

can I troubleshoot this?

Unexpected results can arise from on-target, off-target, or experimental artifacts. Follow this

guide to troubleshoot:

Confirm On-Target Effect: First, verify that you are observing the expected on-target

biological signature of SIK2/3 inhibition. This includes checking for a decrease in pro-

inflammatory markers (e.g., TNFα, IL-12) and/or an increase in immunoregulatory markers

(e.g., IL-10).[1]

Consider the RIPK2 Off-Target: Evaluate if the unexpected phenotype could be explained by

the known off-target inhibition of RIPK2. Review literature on RIPK2 signaling in your specific

cell type or pathway of interest.

Titrate the Compound: Perform a dose-response experiment. On-target effects should occur

at concentrations consistent with the cellular IC50 values for SIK2 (254 nM) and SIK3 (79

nM).[1] Effects observed only at much higher concentrations (>>1 µM) are more likely to be

off-target.

Use a Structurally Unrelated SIK2/3 Inhibitor: If available, use a different, structurally distinct

SIK2/3 inhibitor as a control. If both compounds produce the same phenotype, it is more

likely an on-target effect.

Assess Cell Health: High concentrations of any small molecule can induce cellular stress or

toxicity. Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel with your

primary experiment to rule out cytotoxicity as the cause of the observed phenotype.

Q4: Did GLPG3970 show any potential for off-target based drug-drug interactions?
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Yes, in vitro assays indicated that GLPG3970 was a strong inhibitor of Breast Cancer

Resistance Protein (BCRP), an important drug transporter.[6][7] This suggested a potential for

drug-drug interactions (DDIs) with BCRP substrates. However, subsequent clinical DDI studies

in healthy adults were conducted to assess this risk in vivo. The studies showed that

GLPG3970 had only a mild inhibitory effect on intestinal BCRP, which was not deemed

clinically relevant.[6][7]

Quantitative Data Summary
The following tables summarize the inhibitory activity of GLPG3970 against its intended targets

and known off-targets.

Table 1: On-Target Inhibitory Activity of GLPG3970

Target Assay Type IC50 (nM) Source

SIK1 Biochemical 282.8 [1][2][3]

SIK2 Biochemical 7.8 [1][2][3]

SIK3 Biochemical 3.8 [1][2][3]

SIK1 Cellular (NanoBRET) >17,500 [1]

SIK2 Cellular (NanoBRET) 254 [1]

SIK3 Cellular (NanoBRET) 79 [1]

Table 2: Known Off-Target Inhibitory Activity of GLPG3970

Off-Target Assay Type IC50 (nM) Source

RIPK2 Biochemical 78.4 [2]

ABL1 Biochemical 1,095 [2]

MKNK2 Biochemical 1,074 [2]
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Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of a compound like

GLPG3970 against a large kinase panel.

Compound Preparation: Prepare a stock solution of GLPG3970 in 100% DMSO. Create a

series of dilutions to be used for the IC50 determination.

Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing

the kinase, its specific peptide substrate, and ATP (typically at its Km concentration).

Plate Preparation: Dispense the kinase reaction mixture into the wells of a multi-well assay

plate (e.g., 384-well).

Compound Addition: Add the diluted GLPG3970 or control (DMSO vehicle) to the wells.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes) to allow the kinase reaction to proceed.

Reaction Termination & Detection: Stop the reaction and quantify the amount of

phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP)

or luminescence-based assays that measure the amount of ATP remaining after the reaction.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the DMSO control. Plot the percent inhibition against the log of the

compound concentration and fit the data to a four-parameter logistic equation to determine

the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes the NanoBRET™ (Bioluminescence Resonance Energy Transfer)

method used to quantify the binding of GLPG3970 to SIK1, SIK2, and SIK3 in living cells.[1]

Cell Preparation: Use HEK293 cells transiently expressing a fusion protein of the target

kinase (SIK1, SIK2, or SIK3) and NanoLuc® luciferase.
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Plating: Seed the transfected cells into 96-well or 384-well white assay plates and incubate

for 24 hours.

Compound Treatment: Treat the cells with serial dilutions of GLPG3970 or DMSO vehicle

control.

Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the

ATP-binding pocket of the kinase, to all wells.

Incubation: Incubate the plates at 37°C in a CO₂ incubator for approximately 2 hours to allow

the compound and tracer to reach binding equilibrium within the cells.

Detection: Add the NanoBRET™ substrate to the wells. Immediately measure both the donor

emission (luciferase at 460 nm) and the acceptor emission (tracer at 610 nm) using a plate

reader equipped for BRET measurements.

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor

emission. Normalize the data to the DMSO controls. Plot the BRET ratio against the log of

the GLPG3970 concentration and fit the curve to determine the cellular IC50 value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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